(R)-1-(Thiazol-2-YL)ethanamine
Overview
Description
“®-1-(Thiazol-2-YL)ethanamine” is an organic compound with the molecular formula C5H8N2S . It is also known as “®-1-(Thiazol-2-yl)ethanamine hydrochloride” with the molecular formula C5H9ClN2S .
Molecular Structure Analysis
The InChI code for “®-1-(Thiazol-2-YL)ethanamine” is1S/C5H8N2S.ClH/c1-4(6)5-7-2-3-8-5;/h2-4H,6H2,1H3;1H/t4-;/m1./s1
. This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model. Physical And Chemical Properties Analysis
“®-1-(Thiazol-2-YL)ethanamine” is a solid at room temperature . Its molecular weight is 128.2 g/mol .Scientific Research Applications
Thin-Layer Chromatography and QSAR in Antihistamine Activity
- Application in Antihistamine Research : (R)-1-(Thiazol-2-YL)ethanamine derivatives have been studied for their H1-antihistamine activity. Thin-layer chromatography (TLC) and quantitative structure-activity relationship (QSAR) assays have been used to analyze these derivatives. These studies help in predicting the pharmacological activity of new drug candidates in the field of antihistamines (Brzezińska et al., 2003).
Synthesis and Evaluation in Neurological Disorders
- Acetylcholinesterase Inhibitors : Derivatives of (R)-1-(Thiazol-2-YL)ethanamine have been synthesized and evaluated for their role as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. These compounds show potential for therapeutic intervention in Alzheimer's disease due to their significant inhibitory activity and low cytotoxicity (Pejchal et al., 2016).
Antimicrobial and Antifungal Activities
- Antibacterial and Antifungal Properties : Studies on derivatives of (R)-1-(Thiazol-2-YL)ethanamine have shown promising antibacterial and antifungal activities. These compounds have been compared with standard medicinal drugs like chloramphenicol and amphotericin B, indicating their potential in treating infections (Pejchal et al., 2015).
QSAR Analysis for Antioxidant Activity
- Potential Antioxidants : QSAR analysis of (R)-1-(Thiazol-2-YL)ethanamine derivatives has been conducted to explore their antioxidant activities. This analysis serves as a theoretical basis for designing new potential antioxidants (Drapak et al., 2019).
DNA Binding and Nuclease Activity Studies
- Interaction with DNA : Copper (II) complexes of tridentate ligands derived from (R)-1-(Thiazol-2-YL)ethanamine have been studied for their DNA binding propensity and nuclease activity. These studies contribute to understanding the interaction of these compounds with DNA and their potential therapeutic applications (Kumar et al., 2012).
Safety And Hazards
“®-1-(Thiazol-2-YL)ethanamine” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
(1R)-1-(1,3-thiazol-2-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-4(6)5-7-2-3-8-5/h2-4H,6H2,1H3/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOLTCNKKZZNIC-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=CS1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401293505 | |
Record name | (αR)-α-Methyl-2-thiazolemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401293505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(Thiazol-2-YL)ethanamine | |
CAS RN |
623143-43-1 | |
Record name | (αR)-α-Methyl-2-thiazolemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623143-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αR)-α-Methyl-2-thiazolemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401293505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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